Buta-1,3-diene;prop-2-enenitrile

oil resistance volume swell elastomer selection

Buta-1,3-diene;prop-2-enenitrile (CAS 9003-18-3), commonly known as nitrile butadiene rubber (NBR), is a random copolymer of acrylonitrile and butadiene produced via emulsion polymerization. With acrylonitrile content typically ranging from 18% to 50%, this material is the workhorse elastomer for oil- and fuel-resistant applications across automotive, industrial sealing, and petroleum sectors.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 9003-18-3
Cat. No. B1581364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButa-1,3-diene;prop-2-enenitrile
CAS9003-18-3
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESC=CC=C.C=CC#N
InChIInChI=1S/C4H6.C3H3N/c1-3-4-2;1-2-3-4/h3-4H,1-2H2;2H,1H2
InChIKeyNTXGQCSETZTARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buta-1,3-diene;prop-2-enenitrile (NBR, CAS 9003-18-3) Procurement Baseline: Class Position and Core Characteristics


Buta-1,3-diene;prop-2-enenitrile (CAS 9003-18-3), commonly known as nitrile butadiene rubber (NBR), is a random copolymer of acrylonitrile and butadiene produced via emulsion polymerization. With acrylonitrile content typically ranging from 18% to 50%, this material is the workhorse elastomer for oil- and fuel-resistant applications across automotive, industrial sealing, and petroleum sectors. [1] The acrylonitrile fraction governs the fundamental trade-off: higher ACN increases oil resistance and tensile strength, while lower ACN improves low-temperature flexibility. [2] Despite its widespread use, NBR cannot be considered a single-point material; its performance co-varies with ACN content, Mooney viscosity, and compounding formulation, making procurement decisions critically dependent on grade-specific quantitative differentiation rather than generic material class claims.

Why Generic Substitution Fails for NBR (CAS 9003-18-3): The Evidence Platform


Nitrile rubber is not a monolithic product. Substituting one grade for another—or replacing NBR with a different elastomer class—based solely on nominal chemical identity produces quantifiable performance failures. The acrylonitrile content alone shifts oil swell by factors of 2–3× across commercially relevant grades [1]; polymerization conditions and Mooney viscosity further modulate tensile strength and compression set [2]; and the presence or absence of carboxylation or backbone saturation fundamentally alters the mechanical envelope. The evidence below demonstrates that verifiable, numeric differences exist between NBR and its closest analogs (HNBR, XNBR, SBR) in every dimension relevant to functional selection, making generalized interchange technically indefensible.

Quantitative Procurement Evidence: Where NBR (CAS 9003-18-3) Differs from HNBR, XNBR, and SBR


Oil Swell Resistance: NBR vs. SBR in Standardized ASTM Immersion

NBR demonstrates fundamentally different oil resistance compared to SBR, the most common low-cost alternative. Under ASTM D471 immersion in IRM 903 oil (70 h / 100°C), a medium-ACN NBR compound exhibits volume swell of approximately +9%, whereas an SBR compound tested under identical conditions shows volume changes exceeding +80% and undergoes destructive softening [1]. This difference is driven by the polarity of the nitrile group: NBR's acrylonitrile content creates a Hansen solubility parameter mismatch with non-polar hydrocarbon oils, limiting solvent penetration, while the non-polar polystyrene-butadiene backbone of SBR readily absorbs oils. Independent data confirm that NBR/SBR blend materials used in conveyor belt covers show 20% swell in IRM 903 versus 3% for NBR in IRM 901 [2], establishing that even modest SBR incorporation degrades oil resistance.

oil resistance volume swell elastomer selection

Tensile Strength Structural Advantage: HNBR vs. NBR in Unfilled and Filled Systems

In direct comparative studies of nitrile (NBR) and hydrogenated nitrile (HNBR) elastomers with comparable acrylonitrile content, HNBR vulcanizates consistently exhibit higher tensile strength due to greater molecular chain regularity after backbone saturation [1]. A comprehensive technical datasheet comparison reports HNBR tensile strength of 25–32 MPa versus NBR values of only 7–8 MPa for equivalent-grade unfilled compounds [2]. In multi-walled carbon nanotube (MWCNT) reinforced composites, the maximum achievable tensile strength reached 27.7 MPa for the combined NBR/HNBR dataset, with values systematically differentiated by acrylonitrile content and hydrogenation state [3]. The same study reports elastic modulus increases up to 981 MPa in filled systems [3]. The Chinese-language study by Yang et al. explicitly concludes that HNBR vulcanizates possess higher strength and lower elasticity than NBR vulcanizates when matched for acrylonitrile content [1].

tensile strength HNBR comparison mechanical properties

Continuous Service Temperature Ceiling: NBR vs. HNBR for High-Temperature Procurement

NBR's continuous service temperature is fundamentally limited by oxidative attack on residual backbone double bonds. Industry-standard material selection guides consistently place NBR's continuous upper limit at 100–120°C, with intermittent tolerance up to 150°C for compound-specific formulations [1][2]. HNBR, produced by catalytic hydrogenation of the butadiene units, eliminates these oxidation-labile sites and extends continuous service to 150°C with intermittent capability to 170–190°C [1]. Compression set data further quantify this gap: HNBR compounds exhibit compression set <22% after 22 h at 100°C [3], whereas NBR compounds show compression set of 15–30% at room temperature escalating to 40–60% at 120°C [4]. The Yang et al. study confirms that HNBR vulcanizates have superior oil resistance at elevated temperature compared to NBR [5].

thermal stability service temperature HNBR comparison

Abrasion and Mechanical Property Enhancement: XNBR vs. Standard NBR

Carboxylated nitrile rubber (XNBR) incorporates carboxylic acid groups along the polymer backbone, generating higher filler–rubber interaction and enabling property enhancement over standard NBR. A commercial XNBR datasheet reports a tensile strength ceiling of up to 25 MPa with elongation at break up to 250%, explicitly stated as exceeding standard NBR performance [1]. Another supplier datasheet confirms that XNBR provides 'much higher modulus, increased tensile strength and superior abrasion and tear resistance over standard NBR' [2]. In a head-to-head SciELO study of NBR/XNBR blends with 30 phr conductive carbon black, increasing XNBR content systematically increased tensile strength; compositions rich in XNBR also exhibited superior carbon black dispersion and higher resistance to swelling [3]. A Chinese research study on XNBR grades further demonstrated that XNBR 3450X vulcanizates exhibit higher hardness, modulus, and tensile strength alongside superior abrasion resistance and lower compression set relative to other XNBR variants [4].

XNBR carboxylated nitrile abrasion resistance tensile strength

Low Acrylonitrile Content XNBR Matches High ACN NBR in Biodiesel Resistance: A Cost-Driven Substitution Case

In a controlled study assessing resistance to soybean biodiesel, carboxylated nitrile rubber (XNBR) with only 28% acrylonitrile content demonstrated fuel resistance performance statistically equivalent to non-carboxylated NBR containing 45% high acrylonitrile content [1]. Standard NBR with medium acrylonitrile content (33%) exhibited poor resistance, suffering significant property deterioration [1]. This finding establishes a non-linear relationship between acrylonitrile content and chemical resistance when carboxylation is introduced, enabling procurement flexibility: lower-ACN XNBR can replace high-ACN NBR in biodiesel-contact applications while preserving low-temperature flexibility (a parameter that degrades as ACN content increases) [1].

biodiesel resistance XNBR comparison acrylonitrile content cost-performance

Compression Set at Temperature: Quantifying NBR's Elastic Recovery Limits Relative to HNBR

Compression set—the permanent deformation remaining after compressive load removal—directly governs long-term sealing force retention. NBR compounds exhibit compression set of 15–30% at room temperature, rising sharply to 40–60% at 120°C [1]. In contrast, HNBR compounds maintain compression set below 22% at 100°C testing conditions [2], and commercial HNBR formulations achieve compression set as low as 19% after 70 h at 150°C [3]. The crosslink density of pure HNBR is inherently higher than that of pure NBR due to differences in macromolecular architecture, contributing to superior compression set resistance [4]. This difference becomes the dominant factor in elevated-temperature sealing applications where NBR's permanent deformation leads to progressive loss of contact stress and eventual leakage.

compression set elastic recovery sealing performance HNBR comparison

Evidence-Backed Application Scenarios for NBR (CAS 9003-18-3) Procurement


Petroleum Fuel and Oil Handling Seals and Gaskets: Where SBR Cannot Substitute

In any application involving continuous contact with mineral oils, petroleum fuels, or hydrocarbon-based hydraulic fluids, NBR represents the minimum performance floor. The ASTM D471 immersion data demonstrate that SBR swells >80% in IRM 903 oil, while NBR restricts swell to <10% . Procurement specifications for seals, O-rings, gaskets, and hoses in fuel systems must explicitly exclude SBR-based compounds and require NBR as the minimum oil-resistant material class. For biodiesel or aggressive fuel blends, XNBR with moderate ACN content (28%) can achieve performance parity with high-ACN NBR (45%) while preserving low-temperature flexibility .

High-Temperature Static and Dynamic Sealing: The NBR-to-HNBR Transition Boundary

The evidence establishes a clear thermal threshold: NBR is procurement-appropriate for continuous service up to 100–120°C, but applications exceeding 120°C continuous require HNBR. Compression set data quantify the failure mode—NBR compression set reaches 40–60% at 120°C versus HNBR maintaining <20% at 150°C . Automotive under-hood applications (gear box seals, power steering seals, shock absorber seals) originally designed with NBR have been systematically transitioned to HNBR as engine bay temperatures increased . Procurement should treat the 120°C continuous service boundary as a decision gate for HNBR specification.

High-Wear Dynamic Applications: XNBR for Extended Service Life

Components subjected to abrasive wear—printing rolls, V-belts, dynamic shaft seals—benefit from XNBR selection over standard NBR. Manufacturer data indicate 1.5× abrasion resistance improvement and tensile strength up to 25–26.5 MPa for XNBR versus typical NBR values of 7–20 MPa . The improved filler–rubber interaction in XNBR, confirmed by electron microscopy showing superior carbon black dispersion, translates directly to reduced material loss rates. Procurement for high-cycle or abrasive-contact components should evaluate XNBR's 25–50% property improvement against its modest cost premium.

Cost-Optimized General-Purpose Oil-Resistant Applications: NBR's Core Domain

NBR retains its dominant position where the combination of moderate oil resistance, adequate mechanical properties, and lowest material cost defines the value proposition. With tensile strength of 10–20 MPa for standard carbon-black filled compounds , oil swell of 3–10% in standard test oils , and service temperature range of -40°C to +100°C , NBR provides sufficient performance for non-demanding sealing, hose, and gasketing applications without the cost burden of HNBR or XNBR. Procurement should default to NBR when operating conditions fall within its validated envelope and select HNBR or XNBR only when specific evidence-supported thresholds are exceeded.

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